An In-depth Technical Guide to the Physicochemical Properties of 1-[3-(Cyclopropyloxy)phenyl]ethanone
An In-depth Technical Guide to the Physicochemical Properties of 1-[3-(Cyclopropyloxy)phenyl]ethanone
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction
In the landscape of modern drug discovery, a comprehensive understanding of a compound's physicochemical properties is paramount to its successful development. These properties govern a molecule's behavior from initial formulation to its ultimate interaction with biological targets. This technical guide provides a detailed examination of the key physicochemical characteristics of 1-[3-(Cyclopropyloxy)phenyl]ethanone, a compound of interest due to the presence of the increasingly significant cyclopropyl moiety in its structure.
The cyclopropyl group, a small, strained carbocycle, is a versatile substituent in medicinal chemistry. Its unique electronic and conformational properties can impart a range of desirable attributes to a drug candidate, including enhanced potency, improved metabolic stability, and modified lipophilicity.[1] The incorporation of a cyclopropyloxy group on a phenyl ethanone scaffold, as seen in our target molecule, presents a compelling case for in-depth physicochemical evaluation to predict its pharmacokinetic and pharmacodynamic profile.
Due to the limited availability of experimentally derived data for 1-[3-(Cyclopropyloxy)phenyl]ethanone in public literature, this guide will leverage highly reliable in silico prediction methodologies to provide a robust profile of its core physicochemical parameters. Furthermore, we will present a detailed, field-proven experimental protocol for the determination of the octanol-water partition coefficient (LogP), a critical measure of lipophilicity. This guide is intended to serve as a valuable resource for researchers and drug development professionals engaged in the evaluation and progression of novel chemical entities.
Predicted Physicochemical Properties
The following table summarizes the predicted physicochemical properties of 1-[3-(Cyclopropyloxy)phenyl]ethanone, generated using the SwissADME web tool, a validated and widely used platform for in silico drug discovery.[2][3]
| Property | Predicted Value | Significance in Drug Discovery |
| Molecular Formula | C₁₁H₁₂O₂ | Defines the elemental composition of the molecule. |
| Molecular Weight | 176.21 g/mol | Influences absorption and distribution; generally, lower molecular weight is favored for oral bioavailability. |
| LogP (Octanol/Water Partition Coefficient) | 2.15 | A key indicator of lipophilicity, affecting solubility, permeability, and metabolism. A value in this range often suggests good membrane permeability. |
| Aqueous Solubility (LogS) | -2.87 | Predicts the extent to which the compound will dissolve in water. This value suggests moderate solubility. |
| pKa (Acid Dissociation Constant) | Not Ionizable | This molecule is not predicted to have an ionizable group within the physiological pH range, which can simplify its absorption and distribution behavior. |
| Topological Polar Surface Area (TPSA) | 26.30 Ų | An indicator of a molecule's polarity and its ability to permeate cell membranes. A lower TPSA is generally associated with better cell permeability. |
| Number of Hydrogen Bond Acceptors | 2 | Influences solubility and binding to biological targets. |
| Number of Hydrogen Bond Donors | 0 | Influences solubility and binding to biological targets. |
| Number of Rotatable Bonds | 3 | A measure of molecular flexibility, which can impact receptor binding and bioavailability. |
Note: These values are computationally predicted and should be confirmed by experimental analysis for definitive characterization.
Structure-Lipophilicity Relationship
The lipophilicity of a molecule, quantified by its LogP value, is a critical determinant of its ADME (Absorption, Distribution, Metabolism, and Excretion) properties. The following diagram illustrates the key structural features of 1-[3-(Cyclopropyloxy)phenyl]ethanone and their contributions to its overall lipophilicity.
Caption: Structural contributions to the lipophilicity of 1-[3-(Cyclopropyloxy)phenyl]ethanone.
Experimental Protocol: Determination of Octanol-Water Partition Coefficient (LogP) by the Shake-Flask Method (OECD Guideline 107)
This protocol outlines the "gold standard" shake-flask method for the experimental determination of the LogP of a compound.[4] This method directly measures the partitioning of a solute between n-octanol and water.
I. Principle
A solution of the test substance in either n-octanol or water is prepared and shaken with the other immiscible phase until equilibrium is reached. The concentration of the substance in both phases is then determined, and the partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to that in the aqueous phase. The logarithm of P is the LogP value.
II. Materials and Reagents
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1-[3-(Cyclopropyloxy)phenyl]ethanone (high purity)
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n-Octanol (analytical grade, saturated with water)
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Water (high-purity, saturated with n-octanol)
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Separatory funnels or centrifuge tubes with screw caps
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Mechanical shaker or vortex mixer
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Centrifuge (if required for phase separation)
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Analytical instrumentation for concentration determination (e.g., HPLC-UV, GC-MS)
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Volumetric flasks and pipettes
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pH meter
III. Pre-equilibration of Solvents
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Combine equal volumes of n-octanol and water in a large separatory funnel.
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Shake vigorously for 24 hours at the desired experimental temperature (e.g., 25°C).
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Allow the phases to separate completely.
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Drain and store the water-saturated n-octanol and n-octanol-saturated water in separate, sealed containers.
IV. Experimental Procedure
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Preparation of the Test Solution:
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Accurately weigh a suitable amount of 1-[3-(Cyclopropyloxy)phenyl]ethanone and dissolve it in a known volume of either water-saturated n-octanol or n-octanol-saturated water to create a stock solution. The concentration should be chosen to be within the linear range of the analytical method.
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Partitioning:
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In a separatory funnel or centrifuge tube, combine a known volume of the test solution with a known volume of the other pre-saturated solvent. The volume ratio of the two phases should be adjusted based on the expected LogP to ensure measurable concentrations in both phases.
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Seal the vessel and shake vigorously for a predetermined time (e.g., 5-10 minutes) to ensure thorough mixing. The optimal shaking time should be determined in preliminary experiments to ensure equilibrium is reached.
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Allow the phases to separate. If an emulsion forms, centrifugation may be necessary to achieve a clean separation.
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Sampling and Analysis:
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Carefully withdraw an aliquot from both the n-octanol and the aqueous phase.
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Analyze the concentration of 1-[3-(Cyclopropyloxy)phenyl]ethanone in each aliquot using a validated analytical method (e.g., HPLC-UV). It is crucial to prepare calibration standards in the respective pre-saturated solvents.
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Calculation of LogP:
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Calculate the partition coefficient (P) using the following formula:
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P = Coctanol / Cwater
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Where Coctanol is the concentration in the n-octanol phase and Cwater is the concentration in the aqueous phase.
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Calculate the LogP:
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LogP = log10(P)
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Replicates and Controls:
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Perform the experiment in triplicate to ensure the reproducibility of the results.
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A blank experiment without the test substance should be run to check for any interfering substances.
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Conclusion
This technical guide has provided a comprehensive overview of the key physicochemical properties of 1-[3-(Cyclopropyloxy)phenyl]ethanone, a molecule of interest in contemporary drug discovery. While experimental data is not yet widely available, the in silico predictions presented herein offer valuable insights into its likely behavior, suggesting a favorable profile for membrane permeability and moderate aqueous solubility. The inclusion of a detailed, standardized protocol for LogP determination provides a clear path for the empirical validation of these predictions. A thorough understanding of these fundamental properties is a critical first step in the rational design and development of new therapeutic agents, and this guide serves as a foundational resource for researchers working with this and similar chemical scaffolds.
References
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Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports, 7(1), 1-13. [Link]
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OECD. (1995). Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. OECD Guidelines for the Testing of Chemicals, Section 1. [Link]
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Talele, T. T. (2016). The "cyclopropyl fragment" is a versatile player that frequently appears in preclinical/clinical drug molecules. Journal of medicinal chemistry, 59(19), 8712-8756. [Link]
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SwissADME. (n.d.). SwissADME: A Free Web Tool to Evaluate Pharmacokinetics, Drug-Likeness and Medicinal Chemistry Friendliness of Small Molecules. Retrieved from [Link]
